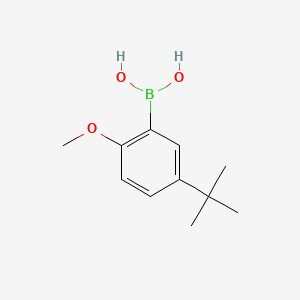
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylmethyl group. This compound is often used in research settings and has various applications in chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with cyclopropylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexanamine attacks the electrophilic carbon of cyclopropylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can participate in substitution reactions where the cyclopropylmethyl group or the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Employed in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological targets.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group and the amine functionality allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Cyclohexanamine: The parent compound without the cyclopropylmethyl substitution.
N-Methylcyclohexanamine: A similar compound where the amine group is substituted with a methyl group instead of a cyclopropylmethyl group.
N-Ethylcyclohexanamine: Another derivative with an ethyl group substitution.
Uniqueness: N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)11-8-9-6-7-9;/h9-11H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUJPGHIBRTMCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586377 |
Source


|
| Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99175-39-0 |
Source


|
| Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
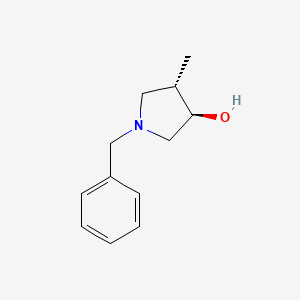
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
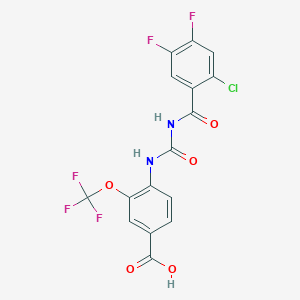
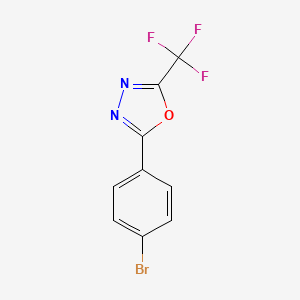
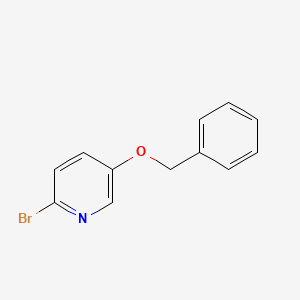
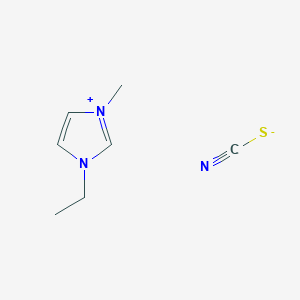
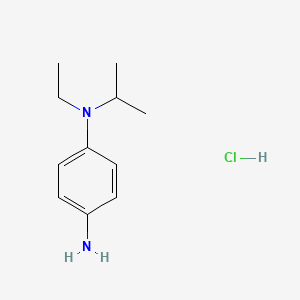
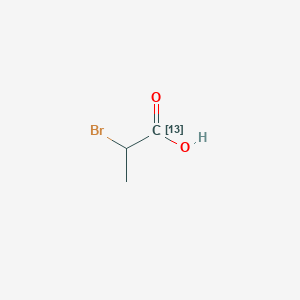
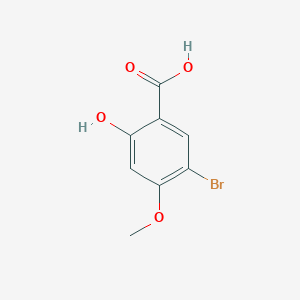
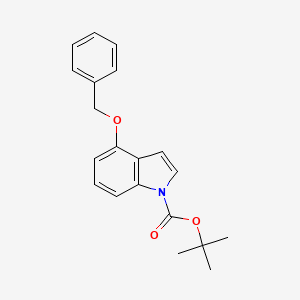
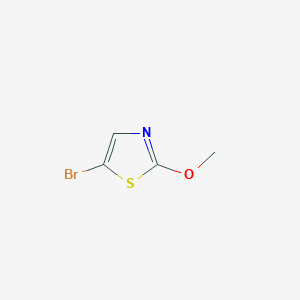
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)
